2-({7,11-dihydroxy-1-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl}oxy)-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pseudoginsenoside Rt5 can be synthesized through the glycosylation of protopanaxatriol derivatives. The process involves the use of UDP-glycosyltransferases, which catalyze the transfer of glucose and xylose to the protopanaxatriol backbone . The reaction conditions typically include the presence of UDP-glucose and UDP-xylose as glycosyl donors, and the reactions are carried out in aqueous solutions at controlled temperatures .
Industrial Production Methods
Industrial production of Pseudoginsenoside Rt5 involves the extraction from Panax quinquefolium. The extraction process includes steps such as solvent extraction, chromatography, and crystallization to obtain the pure compound . The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the high purity of the extracted compound .
Chemical Reactions Analysis
Types of Reactions
Pseudoginsenoside Rt5 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; carried out in organic solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Halogens, alkylating agents; carried out in organic solvents at room temperature.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Pseudoginsenoside Rt5, which may exhibit different pharmacological activities .
Scientific Research Applications
Pseudoginsenoside Rt5 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of ginsenosides and their derivatives.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Studied for its potential therapeutic effects in treating cancer, inflammation, and nephrotoxicity.
Industry: Utilized in the development of dietary supplements and herbal medicines.
Mechanism of Action
Pseudoginsenoside Rt5 exerts its effects through various molecular targets and pathways. It interacts with steroidal receptors and modulates multiple physiological activities . The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- Pseudoginsenoside Rt4
- Yesanchinoside R2
- Vinaginsenoside R13
- Vinaginsenoside R8
- Notoginsenoside E
- 6′′′-O-acetylginsenoside Re
- 6″-O-acetylginsenoside Rb1
Uniqueness
Pseudoginsenoside Rt5 is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological activities. Compared to other similar compounds, Pseudoginsenoside Rt5 has shown a higher potency in inhibiting cancer cell proliferation and protecting against nephrotoxicity .
Properties
IUPAC Name |
2-[[3,12-dihydroxy-17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O10/c1-31(2)23(39)10-12-33(5)22-15-19(38)25-18(36(8)14-11-24(46-36)32(3,4)43)9-13-34(25,6)35(22,7)16-20(29(31)33)44-30-28(42)27(41)26(40)21(17-37)45-30/h18-30,37-43H,9-17H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOUXXNNRFNUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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